

## Application Notes and Protocols for BMS-986365 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action, functioning as both a potent androgen receptor (AR) antagonist and a ligand-directed degrader.[1][2][3] This molecule is designed to overcome resistance to current AR pathway inhibitors in metastatic castration-resistant prostate cancer (mCRPC).[3][4] BMS-986365 consists of an AR-binding moiety and a cereblon (CRBN) E3 ligase-binding moiety, linked together.[2][5] This unique structure facilitates the ubiquitination and subsequent proteasomal degradation of the AR, in addition to competitively inhibiting its function.[2][5] Preclinical studies have demonstrated that BMS-986365 can effectively degrade both wild-type and mutant AR, leading to profound inhibition of AR signaling and tumor growth in various prostate cancer models.[1][3][4]

These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of **BMS-986365**, including androgen receptor degradation, AR target gene expression, and cell proliferation assays.

# Mechanism of Action: Dual-Action AR Inhibition and Degradation



## Methodological & Application

Check Availability & Pricing

BMS-986365's innovative design allows it to bind simultaneously to the androgen receptor and the CRBN E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome. This degradation mechanism removes the AR protein from the cell, a key advantage over traditional antagonists that only block its function.[2] [5] By degrading the AR, BMS-986365 can overcome resistance mechanisms such as AR overexpression and mutations in the ligand-binding domain.[5]















Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. championsoncology.com [championsoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986365 In Vitro Cell-Based Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382607#bms-986365-in-vitro-cell-based-assay-protocols]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com